![molecular formula C19H15FN8 B605386 (S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile CAS No. 1338483-67-2](/img/structure/B605386.png)
(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms in a six-member ring. They are involved in a wide range of biological processes, including cell division, signaling pathways, and synthesis of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzimidazole group, which is a fused ring structure containing a benzene ring and an imidazole ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The specific reactions that this compound can undergo would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Pyrimidine carbonitrile derivatives, including those similar to the specified compound, have been investigated for their antimicrobial activities. These compounds have shown potential in inducing bacterial cell membrane rupture and disintegration, as evidenced by studies on similar pyrimidine carbonitriles (Bhat & Begum, 2021).
Antioxidant and Antimicrobial Properties : Certain derivatives of pyrimidine carbonitrile have been synthesized and evaluated for their antioxidant and antimicrobial activities. The structure-activity relationships and molecular docking of these compounds suggest significant potential in this field (Bassyouni et al., 2012).
Potent Antimicrobial Agents : Novel pyrimidine derivatives, similar to the compound , have been synthesized and shown to exhibit potent antimicrobial activity, potentially offering new avenues for drug development (Prasoona, Kishore, & Brahmeshwari, 2020).
Synthesis of Heterocycles with Antimicrobial Activity : Research has been conducted on the synthesis of fused heterocycles based on thieno[2,3-b]pyridine, showing promising antimicrobial and antifungal activities, which could be relevant to the applications of the given compound (El-Essawy et al., 2010).
Antimicrobial Evaluation of Similar Compounds : Studies on compounds similar to "(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile" have focused on their antimicrobial properties, indicating a potential for developing new antimicrobial agents (Desai et al., 2015).
Cytotoxicity Evaluation : Some novel pyrazole derivatives, including pyrazole-4-carbonitrile, have been synthesized and evaluated for cytotoxicity, offering insights into the potential biomedical applications of pyrimidine carbonitrile derivatives (Hafez, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-6-[[(1S)-1-(6-fluoro-1-pyridin-3-ylbenzimidazol-2-yl)ethyl]amino]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8/c1-11(26-18-14(8-21)17(22)24-10-25-18)19-27-15-5-4-12(20)7-16(15)28(19)13-3-2-6-23-9-13/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJBNNUXCQXZSV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CN=CC=C3)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(N1C3=CN=CC=C3)C=C(C=C2)F)NC4=NC=NC(=C4C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-6-((1-(6-fluoro-1-(pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

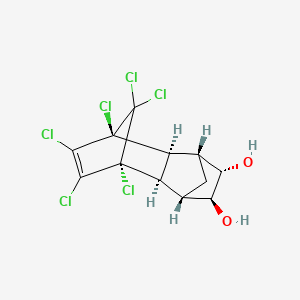
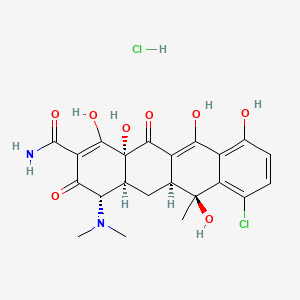
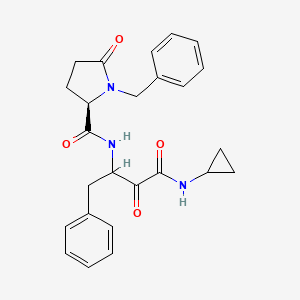
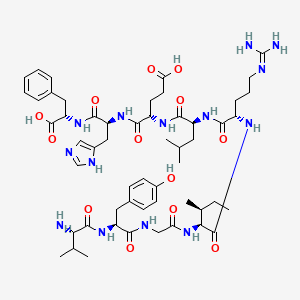
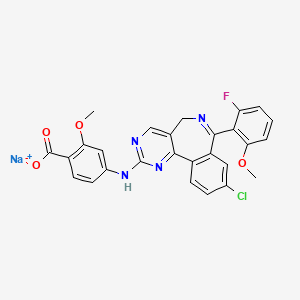
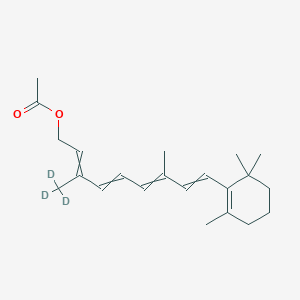
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
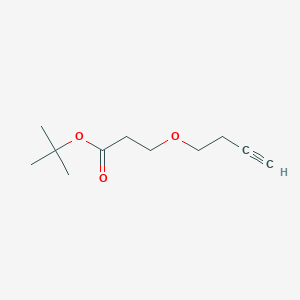
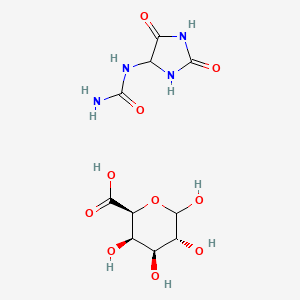
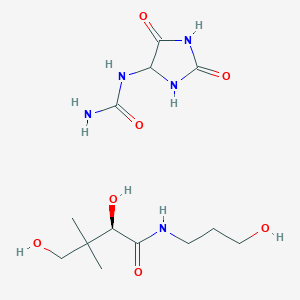
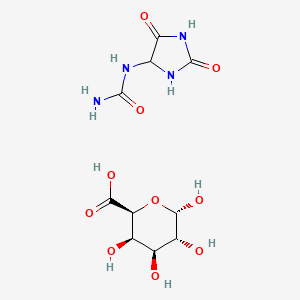
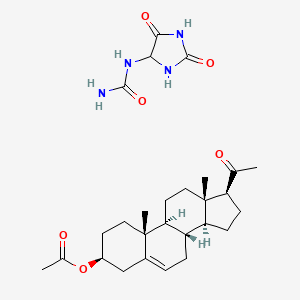
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)